molecular formula C20H23N3O B379474 4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine

4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine

Cat. No.: B379474
M. Wt: 321.4g/mol
InChI Key: HCVXPECGMMSMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine is a complex organic compound that belongs to the benzoimidazole family. This compound is characterized by its unique structure, which includes a benzoimidazole core, a benzyl group, and a morpholine moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4g/mol

IUPAC Name

4-[2-(2-benzylbenzimidazol-1-yl)ethyl]morpholine

InChI

InChI=1S/C20H23N3O/c1-2-6-17(7-3-1)16-20-21-18-8-4-5-9-19(18)23(20)11-10-22-12-14-24-15-13-22/h1-9H,10-16H2

InChI Key

HCVXPECGMMSMNT-UHFFFAOYSA-N

SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Canonical SMILES

C1COCCN1CCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the benzoimidazole core with benzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the morpholine moiety: The final step is the nucleophilic substitution reaction where the benzoimidazole derivative reacts with 2-chloroethylmorpholine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides for alkylation, chloroethylmorpholine for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzoimidazole compounds.

Scientific Research Applications

4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1H-benzoimidazole: Lacks the morpholine moiety, which may affect its biological activity.

    1-(2-Morpholin-4-yl-ethyl)-1H-benzoimidazole: Lacks the benzyl group, which may influence its chemical properties.

Uniqueness

4-[2-(2-Benzylbenzimidazol-1-yl)ethyl]morpholine is unique due to the presence of both the benzyl and morpholine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound in various research applications.

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